
Structural Elucidation and Synthetic Utility of 2-
Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Bromo-3,6-dichlorophenol

CAS No.: 63862-91-9

Cat. No.: B1281853

Get Quote

Executive Summary
2-Bromo-3,6-dichlorophenol is a highly functionalized halogenated aromatic building block

used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility

stems from the orthogonal reactivity of its substituents: a phenolic hydroxyl group for

esterification/etherification, and two distinct halogen types (bromine and chlorine) allowing for

chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura).[1] This guide addresses the

nomenclature ambiguities, synthetic regioselectivity challenges, and analytical fingerprints

required for its identification.

Structural Identity & Nomenclature
Correct identification of this molecule requires strict adherence to IUPAC priority rules, as

commercial catalogs often use non-systematic naming based on precursors.[1]

Priority: The Hydroxyl group (-OH) takes priority as position 1.[1]

Numbering: Substituents are numbered to give the lowest locant set.
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Alphabetization: Bromo precedes Chloro.[1]

The Isomer Logic: Starting from a phenol core:

OH at position 1.

Bromo at position 2.[1][2][3][4]

Chloro at positions 3 and 6.[1][2][5][6]

This structure is frequently confused with its isomer, 4-bromo-2,5-dichlorophenol, which is the

major product of standard bromination routes. The distinction is critical for downstream

reactivity.

Table 1: Physicochemical Profile
Property Value Relevance

Molecular Formula C₆H₃BrCl₂O Core stoichiometry

Molecular Weight 241.89 g/mol Mass balance calculations

Exact Mass 239.874
Mass Spectrometry

(Monoisotopic)

CLogP ~3.8
High lipophilicity; membrane

permeability

pKa ~6.5 - 7.0

More acidic than phenol (9.[1]

[5]95) due to electron-

withdrawing halogens

H-Bond Donors 1 Phenolic OH

Synthetic Methodology
The synthesis of 2-Bromo-3,6-dichlorophenol presents a classic regioselectivity challenge in

electrophilic aromatic substitution (EAS). The most direct route involves the bromination of 2,5-

dichlorophenol.[1]
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The Regioselectivity Challenge
In 2,5-dichlorophenol:

The -OH group (Pos 1) is a strong ortho/para activator.[1]

The -Cl groups (Pos 2, 5) are weak deactivators but direct ortho/para.[1]

Directing Effects:

Position 4 (Para to OH): Strongly activated by OH; sterically accessible.[1]

Position 6 (Ortho to OH): Activated by OH; sterically hindered by the adjacent OH group.[1]

Standard bromination typically yields the 4-bromo isomer (major) and the 6-bromo isomer

(target, minor).[1] To isolate the target 2-Bromo-3,6-dichlorophenol, the protocol requires

careful fractionation.[7]

Experimental Protocol: Bromination of 2,5-
Dichlorophenol
Objective: Synthesize and isolate 2-Bromo-3,6-dichlorophenol.

Reagents:

Precursor: 2,5-Dichlorophenol (1.0 eq)

Brominating Agent: N-Bromosuccinimide (NBS) or Br₂ (1.05 eq)[1]

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid[1]

Catalyst: Diisopropylamine (0.1 eq) – Optional, to promote ortho-selectivity via hydrogen

bonding.

Step-by-Step Workflow:

Dissolution: Dissolve 2,5-dichlorophenol in MeCN at 0°C.
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Addition: Add NBS portion-wise over 30 minutes. Maintain temperature <5°C to minimize

polysubstitution.

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.

[1]

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

MgSO₄.[1]

Purification (Critical):

The crude mixture contains ~80% 4-bromo isomer and ~20% 6-bromo isomer (Target).[1]

Flash Chromatography: Use a silica gel column.[1] The 2-Bromo-3,6-dichloro isomer

(target) is often less polar than the 4-bromo isomer due to internal hydrogen bonding

between the OH and the ortho-Br. Elute with a slow gradient of Hexane -> 5% EtOAc.[1]

Synthetic Pathway Diagram
The following diagram illustrates the divergent pathways and the requisite separation step.

2,5-Dichlorophenol
(Start)

Reagents:
NBS, MeCN, 0°C

Sigma Complex
Intermediate

4-Bromo-2,5-dichlorophenol
(Major Byproduct)

~80% Yield

Para-attack
(Sterically favored)

2-Bromo-3,6-dichlorophenol
(TARGET)
~20% Yield

Ortho-attack
(Target)

Separation:
Silica Chromatography

(Target elutes first)

Click to download full resolution via product page

Figure 1: Electrophilic bromination pathway of 2,5-dichlorophenol showing the regioselectivity

bifurcation between the para-isomer (major) and the ortho-isomer (target).[2][4][5][8]

Analytical Characterization
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Validating the structure of 2-Bromo-3,6-dichlorophenol requires distinguishing it from its 4-

bromo isomer.[1] NMR spectroscopy provides the most definitive proof.[1]

Proton NMR (¹H-NMR) Logic
The substitution pattern dictates the coupling constants (

values) of the remaining aromatic protons.[1]

Target (2-Bromo-3,6-dichlorophenol):

Protons are located at positions 4 and 5.[1]

These protons are adjacent (ortho to each other).[1]

Signal: Two doublets with a coupling constant

.

Byproduct (4-Bromo-2,5-dichlorophenol):

Protons are located at positions 3 and 6.[1]

These protons are para to each other.[1]

Signal: Two singlets (or very weakly coupled doublets,

).

Diagnostic Rule: If you see a strong ortho-coupling (

), you have successfully isolated the target 2-Bromo-3,6-dichlorophenol.[1]

Mass Spectrometry (Isotope Pattern)
Halogenated compounds exhibit distinct isotope patterns due to natural abundances:

(75%) /

(25%)[1]
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(50%) /

(50%)[1]

For a molecule with 1 Br and 2 Cl, the molecular ion cluster will show a specific intensity ratio

(approximate):

M+0: 100%[1][4]

M+2: ~160% (Contribution from

and

)[1]

M+4: ~70%[1][4][8]

M+6: ~10%

Applications in Drug Development
The specific substitution pattern of 2-Bromo-3,6-dichlorophenol makes it a valuable scaffold

for Chemoselective Cross-Coupling.[1]

Site-Selective Suzuki Coupling: The C-Br bond is significantly weaker (bond dissociation

energy ~65 kcal/mol) than the C-Cl bonds (~80 kcal/mol).[1]

Workflow: Palladium-catalyzed coupling will occur exclusively at the C2 position (replacing

Bromine), leaving the C3 and C6 Chlorines intact for later functionalization.[1]

Agrochemical Relevance: This motif mimics the core structure of auxin-mimic herbicides

(e.g., Dicamba derivatives), where the halogen pattern dictates receptor binding affinity.[1]
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2-Bromo-3,6-dichlorophenol

Step 1: Suzuki Coupling
(Pd(PPh3)4, Ar-B(OH)2)

Br reacts first

2-Aryl-3,6-dichlorophenol
(Cl groups intact)

Step 2: Buchwald-Hartwig
(Amination at C3/C6)

Cl reacts second

Multi-functionalized
Drug Scaffold
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Figure 2: Chemoselective functionalization workflow utilizing the reactivity difference between

Aryl-Br and Aryl-Cl bonds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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